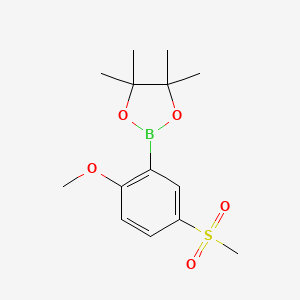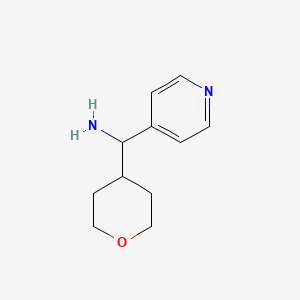
Ethyl 4-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at the 4-position and a nitrophenyl group at the 1-position of the pyrazole ring, along with an ethyl ester group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of microwave-assisted organic synthesis (MORE) can also be employed to reduce reaction times and improve product purity .
化学反応の分析
Types of Reactions
Ethyl 4-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazoles.
Reduction: Formation of 4-chloro-1-(4-aminophenyl)-1H-pyrazole-3-carboxylate.
Hydrolysis: Formation of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
科学的研究の応用
Ethyl 4-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of Ethyl 4-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The chloro group can participate in nucleophilic substitution reactions, potentially modifying the activity of the compound.
類似化合物との比較
Similar Compounds
- 4-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
- 4-chloro-1-(4-aminophenyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-(4-aminophenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 4-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitrophenyl groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
特性
分子式 |
C12H10ClN3O4 |
|---|---|
分子量 |
295.68 g/mol |
IUPAC名 |
ethyl 4-chloro-1-(4-nitrophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10ClN3O4/c1-2-20-12(17)11-10(13)7-15(14-11)8-3-5-9(6-4-8)16(18)19/h3-7H,2H2,1H3 |
InChIキー |
AKPODQUNJYXOCN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C=C1Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B12948507.png)




![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(3-methyl-12-methylsulfanyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948544.png)




![Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B12948582.png)

![Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B12948590.png)

